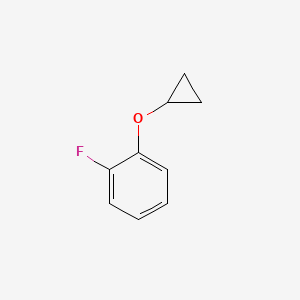

1-Cyclopropoxy-2-fluorobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-cyclopropyloxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRZTLWMOUVTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopropoxy 2 Fluorobenzene and Its Structural Analogues

Approaches to Aryl Cyclopropyl (B3062369) Ethers

The formation of the aryl-O-cyclopropyl bond can be achieved through several distinct strategic approaches. These include the coupling of an aryl electrophile with a cyclopropoxy nucleophile, the construction of the cyclopropane (B1198618) ring on a pre-formed aryl vinyl ether, and reverse-polarity reactions involving organometallic nucleophiles and electrophilic oxygen sources.

Etherification Reactions Utilizing Cyclopropanols and Activated Fluoroarenes

The direct formation of the ether bond between an alcohol and an aryl halide is a cornerstone of organic synthesis. For a target like 1-cyclopropoxy-2-fluorobenzene, this involves reacting cyclopropanol (B106826) with an activated fluoroarene, such as 1-bromo-2-fluorobenzene (B92463) or 1,2-difluorobenzene. The fluorine atom activates the aryl ring towards nucleophilic substitution. Two prominent transition-metal-catalyzed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig etherification.

The Ullmann condensation is a classic copper-catalyzed reaction that couples aryl halides with alcohols. wikipedia.org Traditional methods required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org Modern protocols have improved upon this, utilizing soluble copper(I) salts, such as CuI, along with ligands like diamines or 1,10-phenanthroline, which allow the reaction to proceed under milder conditions. union.edunih.gov The reaction is particularly effective for aryl iodides, but protocols for less reactive aryl bromides have also been developed. union.edu The mechanism is believed to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the aryl ether. organic-chemistry.org

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been adapted for C–O bond formation to synthesize aryl ethers. wikipedia.orgorganic-chemistry.org These reactions often provide a valuable alternative to the sometimes harsh conditions of the Ullmann coupling. wikipedia.org The catalytic system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. The development of sterically hindered and electron-rich ligands has been crucial for expanding the reaction's scope to include a wide range of aryl halides and alcohols, under relatively mild conditions. wikipedia.orgacs.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, association of the alcohol, deprotonation to form a palladium alkoxide, and finally, reductive elimination to furnish the ether product and regenerate the catalyst. organic-chemistry.org

Table 1: Comparison of Ullmann and Buchwald-Hartwig Etherification Conditions

| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |

|---|---|---|

| Catalyst | Copper (Cu(0), Cu(I) salts like CuI) wikipedia.orgunion.edu | Palladium (Pd(0) or Pd(II) precursors) wikipedia.org |

| Ligands | Diamines, Phenanthrolines, Amino acids nih.govarkat-usa.org | Bulky, electron-rich phosphines (e.g., biarylphosphines) organic-chemistry.org |

| Base | Strong bases (e.g., K₂CO₃, Cs₂CO₃, NaOH) arkat-usa.org | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) acs.org |

| Solvent | High-boiling polar (e.g., DMF, NMP) or non-polar (e.g., toluene) wikipedia.orgarkat-usa.org | Aprotic solvents (e.g., toluene, dioxane) acs.org |

| Temperature | Often high (100-210°C), milder with modern ligands wikipedia.orgnih.gov | Generally milder (Room temp. to ~110°C) wikipedia.org |

| Aryl Halide | I > Br >> Cl union.edu | Cl, Br, I, OTf wikipedia.orgorganic-chemistry.org |

Cyclopropanation Strategies on Fluoroaryl Vinyl Ether Precursors

An alternative strategy involves first synthesizing a 2-fluorophenyl vinyl ether intermediate, followed by the construction of the cyclopropane ring onto the vinyl group. This approach is particularly useful and versatile, with several established methods for cyclopropanation.

The [2+1] cycloaddition of a carbene or carbenoid with an alkene is one of the most direct methods for forming a cyclopropane ring. nih.gov In this context, a 2-fluorophenyl vinyl ether serves as the alkene substrate.

A widely used method involves the transition-metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate, to generate a metal carbene intermediate. wikipedia.org Rhodium(II) and copper(I) complexes are common catalysts for this transformation, efficiently producing cyclopropanes from electron-rich olefins like vinyl ethers. wikipedia.orgresearchgate.net For instance, new fluorinated cyclopropane derivatives have been constructed via the transition metal-catalyzed [2+1] cycloaddition of a diazo compound to an aromatic vinyl fluoride (B91410). nih.govcornell.edu

The Simmons-Smith reaction offers a classic method using a zinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. acs.org This reaction is known for its stereospecificity, where the configuration of the alkene is retained in the cyclopropane product. acs.org

More recently, photochemical methods have been developed that avoid the use of potentially hazardous diazo reagents. Visible light irradiation can induce the formation of nucleophilic carbenes from precursors like acyl silanes, which can then undergo intramolecular [2+1] cycloaddition with tethered olefins. nih.govrsc.orgscispace.com A particularly relevant study demonstrated the synthesis of aryl perfluorocyclopropyl ethers through the [2+1] cycloaddition of aryl trifluorovinyl ethers with a difluorocarbene generated from TMSCF₂Br. cas.cn This highlights the utility of carbene chemistry for creating highly fluorinated cyclopropyl ether systems. cas.cn

While many carbene-based methods rely on transition metals, this area has seen significant evolution, focusing on fine-tuning the catalyst to control reaction outcomes. The choice of metal (e.g., Rh, Cu, Pd, Ru) and, crucially, the ancillary ligand can dictate the efficiency, diastereoselectivity, and enantioselectivity of the cyclopropanation. wikipedia.orgnih.govacs.org

For asymmetric synthesis, chiral ligands are employed to create an asymmetric catalytic environment. Chiral bis(oxazoline) ligands paired with copper(I) triflate, for example, have been used in the asymmetric cyclopropanation of vinyl fluorides to achieve high enantioselectivity. nih.govresearchgate.net Similarly, chiral ruthenium-Pheox complexes have been shown to catalyze the cyclopropanation of allylic derivatives with excellent enantiomeric excess. researchgate.net The development of these sophisticated catalytic systems allows for the construction of specific stereoisomers of functionalized cyclopropanes, which is of paramount importance in drug discovery. nih.govresearchgate.net

Table 2: Selected Catalytic Systems for Asymmetric Cyclopropanation of Olefins

| Catalyst System | Olefin Type | Diazo Reagent | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Cu(acac)₂ | Aromatic vinyl fluoride | Ethyl diazoacetate | Racemic mixture of trans/cis isomers | nih.gov |

| Chiral Bis(oxazoline)-Cu(I)OTf | α-Fluorostyrene | tert-Butyl diazoacetate | trans-selective, up to 93% ee | researchgate.net |

| Rh₂(PTAD)₄ | Fluorinated Olefins | Diazo compounds | High yield and enantioselectivity | researchgate.net |

| Ru(II)-Pheox | 2-Substituted allylic derivatives | Ethyl diazoacetate | Excellent ee (86-99%) | researchgate.net |

Synthesis via Organometallic Reagents and Electrophilic Oxygen Transfer

Challenging ether syntheses can sometimes be addressed by reversing the polarity of the reacting partners (umpolung). Instead of a nucleophilic oxygen source, this strategy employs a nucleophilic carbon in the form of an organometallic reagent, which attacks an electrophilic oxygen species. This approach has been successfully applied to the synthesis of cyclopropyl ethers. core.ac.ukacs.org

A demonstrated method involves the reaction of organolithium or organomagnesium reagents with readily prepared tetrahydropyranyl (THP) monoperoxyacetals. core.ac.ukacs.org This reaction furnishes ethers in moderate to high yields and is applicable to the synthesis of alkyl, aryl, and cyclopropyl ethers. core.ac.uk For the synthesis of a this compound analogue, one could envision reacting 2-fluorophenylmagnesium bromide with a cyclopropyloxy-containing monoperoxyacetal. Alternatively, the reaction of cyclopropylmagnesium bromide with a suitable peroxide is an efficient route to primary and secondary cyclopropyl alkyl ethers. core.ac.ukacs.org

Theoretical studies suggest the mechanism is not a simple Sₙ2 displacement but may involve a Lewis acid-promoted insertion of the organometallic reagent into the peroxide O–O bond. core.ac.ukacs.org This method is notable for its ability to transfer sterically hindered alkoxide groups. core.ac.uk

Table 3: Synthesis of Cyclopropyl Ethers via Electrophilic Oxygen Transfer

| Organometallic Reagent | Peroxide Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclopropylmagnesium bromide | 1-(tert-Butylperoxy)dodecane | Cyclopropyl dodecyl ether | 78% | core.ac.uk |

| Cyclopropylmagnesium bromide | 2-(tert-Butylperoxy)octane | Cyclopropyl oct-2-yl ether | 76% | core.ac.uk |

| Cyclopropylmagnesium bromide | 2-(tert-Butylperoxy)propane | Isopropyl cyclopropyl ether | 71% | core.ac.uk |

Syntheses of Fluorinated Cyclopropyl Aromatic Systems

The introduction of fluorine into cyclopropyl aromatic systems can occur at either the cyclopropane ring or the aromatic nucleus. A variety of synthetic methods have been developed to access these valuable fluorinated building blocks. mdpi.com

One direct approach to installing a fluorine atom on the cyclopropane ring is through the cyclopropanation of a fluorinated alkene. nih.govcornell.edu For example, key fluorinated cyclopropane moieties have been constructed through a transition metal-catalyzed [2+1] cycloaddition between an aromatic vinyl fluoride and a diazo compound. nih.gov This builds the core structure with the fluorine atom precisely positioned on the newly formed three-membered ring. The requisite vinyl fluorides can often be prepared from corresponding ketones or via a bromofluorination/dehydrobromination sequence on an alkene. nih.gov The cyclopropanation of gem-difluoroalkenes using diazoacetonitrile is another powerful method for accessing gem-difluorinated cyclopropane intermediates. researchgate.net

Alternatively, the synthesis can begin with a fluorinated building block that already contains the cyclopropane ring. Palladium-catalyzed α-arylation reactions have been developed to couple cyclopropyl nitriles with aryl bromides, providing a direct route to aryl cyclopropyl nitriles. researchgate.net These products can then be further transformed, for example, into aryl trifluoromethyl cyclopropanes. researchgate.net

The synthesis of the fluorinated aromatic portion is also a critical consideration. While many syntheses start with commercially available fluoroaromatics, some methods build the ring itself. For example, fluorobenzene (B45895) can be synthesized from 1,1-difluorocyclohexane (B1205268) through a palladium-catalyzed dehydrofluoro-dehydrogenation process, demonstrating a pathway from a saturated cyclic precursor to a fluorinated aromatic ring. researchgate.net Furthermore, halofluorination of cyclic olefins followed by elimination reactions provides another route to various fluorine-containing molecular entities. beilstein-journals.org These diverse strategies provide a robust toolbox for the synthesis of a wide array of fluorinated cyclopropyl aromatic systems for various applications.

Functionalization of Fluorinated Phenyl Substrates with Cyclopropyl Moieties

The introduction of a cyclopropyl group onto a fluorinated aromatic ring is a key strategy for synthesizing compounds like this compound. This can be achieved through various methods, often involving the formation of a carbon-oxygen or carbon-carbon bond.

Palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation. For instance, the coupling of a fluorinated phenol (B47542) with a cyclopropyl halide or a related cyclopropylating agent can yield the desired ether. While the direct palladium-catalyzed α-arylation of cyclopropyl nitriles has been developed for C-C bond formation, similar strategies can be adapted for C-O bond formation. nih.gov The choice of ligand is crucial for the success of these reactions, with sterically hindered phosphine ligands often providing good results. wikipedia.orgorganic-chemistry.org

Another approach involves the use of organobismuth reagents. Tricyclopropylbismuth (B1255716) can be coupled with aryl halides and triflates in a palladium-catalyzed reaction, offering a method that tolerates a wide range of functional groups. acs.org Furthermore, palladium-catalyzed carbonylative cross-coupling between aryl iodides and tricyclopropylbismuth provides access to aryl cyclopropyl ketones, which can be further elaborated. thieme.de

Derivatization of Cyclopropyl-Substituted Aromatics with Fluorine

An alternative synthetic route involves the introduction of a fluorine atom onto a pre-existing cyclopropyl-substituted aromatic compound. This can be achieved through electrophilic fluorination reactions. Reagents such as N-fluoropyridinium salts have proven effective for the fluorination of a variety of organic compounds under mild conditions. beilstein-journals.org The reactivity of the aromatic ring towards fluorination can be influenced by the electronic nature of the cyclopropyl group and any other substituents present.

Recent advancements in photoredox catalysis have opened new avenues for fluorination. For example, organophotoredox catalysis can facilitate the carboxylation of fluorinated compounds, demonstrating the potential for C-F bond functionalization. acs.org While direct fluorination of cyclopropyl-aromatics using these methods is an area of ongoing research, the principles can be applied to the synthesis of fluorinated building blocks.

The synthesis of fluorinated cyclopropane derivatives can also be accomplished by the [2+1]-cycloaddition of a diazo compound to a vinyl fluoride, a method that has been used to create fluorinated cyclopropylmethylamine derivatives. nih.gov This approach allows for the construction of the fluorinated cyclopropane ring, which can then be attached to an aromatic system.

Emerging Continuous-Flow Synthesis and Green Chemistry Approaches for Related Structures

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact and improve efficiency. ijnc.irnih.govsemanticscholar.org For the synthesis of fluoroaryl ethers, this includes the use of greener solvents, catalytic methods, and energy-efficient technologies like microwave irradiation. mdpi.comrsc.org

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. syrris.com This technology is well-suited for reactions involving hazardous reagents or intermediates. The synthesis of various organic molecules, including ethers and functionalized heterocycles, has been successfully demonstrated using flow systems. researcher.lifemdpi.com For example, the oxidation of alcohols and Williamson ether synthesis have been adapted to continuous-flow conditions. syrris.com The development of continuous-flow processes for the synthesis of this compound and its analogues could lead to more efficient and sustainable manufacturing routes.

Nucleophilic Aromatic Substitution (SNA r) Routes to Fluoroaryl Ethers

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. rsc.orgarabjchem.org In the context of this compound synthesis, an SNA r reaction would typically involve the displacement of a leaving group, such as a halogen, from a fluorinated aromatic ring by a cyclopropoxide nucleophile.

The classic Ullmann condensation, a copper-catalyzed reaction, has long been used for the synthesis of diaryl ethers and can be applied to the formation of alkyl aryl ethers. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgslideshare.net Modern variations of the Ullmann reaction often utilize soluble copper catalysts and ligands to achieve higher yields and milder reaction conditions. acs.orgresearchgate.netnih.gov These reactions can be performed with aryl iodides or bromides as substrates. organic-chemistry.org

Palladium-catalyzed C-O coupling reactions, often referred to as Buchwald-Hartwig etherifications, represent a powerful alternative to the Ullmann reaction. wikipedia.orgorganic-chemistry.orguwindsor.caresearchgate.net These methods are known for their broad substrate scope and functional group tolerance. The choice of palladium precursor, ligand, and base is critical for optimizing the reaction. uwindsor.ca For instance, the use of specific phosphine ligands can enable the coupling of a wide variety of aryl halides with alcohols. organic-chemistry.org

Mechanistic Elucidations of Reactivity in 1 Cyclopropoxy 2 Fluorobenzene Systems

Cyclopropane (B1198618) Ring Reactivity Mechanisms

The inherent ring strain of approximately 27 kcal/mol in cyclopropanes makes them susceptible to ring-opening reactions, as this process relieves the strain. masterorganicchemistry.com In the context of 1-cyclopropoxy-2-fluorobenzene, the oxygen atom attached to the cyclopropane ring can act as an electron-donating group, polarizing the ring and influencing its reactivity towards various reagents.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the cyclopropane ring is a common mode of reaction, particularly when the ring is activated by an adjacent electron-donating group like the cyclopropoxy moiety. The mechanism of this attack can be facilitated by acids or bases.

Lewis acids can catalyze the ring-opening of cyclopropanes by coordinating to the oxygen atom of the cyclopropoxy group. epfl.ch This coordination enhances the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack. The general mechanism involves the formation of a carbocationic intermediate upon ring opening, which is then trapped by a nucleophile. nih.gov

In the case of donor-acceptor cyclopropanes, Lewis acid catalysis is a well-established method for initiating ring-opening. epfl.chacs.org For instance, magnesium iodide has been shown to be an effective Lewis acid in promoting the 1,3-halochalcogenation of cyclopropane dicarboxylates. acs.org While specific studies on this compound are limited, the principles of Lewis acid catalysis on similar systems suggest a viable pathway for its functionalization. The reaction of donor-acceptor cyclopropanes with iodobenzene (B50100) dichloride, for example, leads to 1,3-dichlorination products. acs.org

| Catalyst | Substrate Type | Product Type | Reference |

| MgI₂ | Donor-Acceptor Cyclopropanes | 1,3-Halochalcogenation Products | acs.org |

| SnCl₄ | Cyclopropylamides | γ-Butyrolactones | researchgate.net |

| Cu(ClO₄)₂·6H₂O | Donor-Acceptor Cyclopropanes | γ-Substituted GBH Derivatives | researchgate.netacs.org |

Brønsted acids can also promote the ring-opening of cyclopropanes by protonating the oxygen of the cyclopropoxy group, which facilitates the cleavage of a C-C bond in the ring. marquette.edu This process typically proceeds through a mechanism with significant S(_N)1 character, leading to the formation of a carbocation intermediate that is subsequently attacked by a nucleophile. nih.govlibretexts.org The use of highly fluorinated alcohols like hexafluoroisopropanol (HFIP) as a solvent, in conjunction with a catalytic amount of a Brønsted acid, has been shown to be effective for the ring-opening hydroarylation of monosubstituted cyclopropanes. nih.gov

Studies on donor-acceptor cyclopropanes have demonstrated that Brønsted acid catalysis can be employed for their nucleophilic ring-opening with a variety of nucleophiles, including arenes, indoles, azides, diketones, and alcohols. nih.gov The reaction often proceeds at room temperature, highlighting the utility of this method. nih.gov A synergistic photoredox and chiral Brønsted acid-catalyzed asymmetric three-component radical relay has also been developed for the synthesis of enantioenriched unnatural α-amino acid derivatives from vinylcyclopropanes. nih.gov

| Catalyst System | Substrate Type | Key Feature | Reference |

| Triflic acid/HFIP | Monosubstituted Cyclopropanes | Arylative ring-opening | nih.gov |

| Chiral Brønsted Acid/Photoredox | Vinylcyclopropanes | Asymmetric three-component radical cascade | nih.gov |

| Brønsted Acid/HFIP | Donor-Acceptor Cyclopropanes | Broad nucleophile scope | nih.gov |

Base-mediated ring-opening of cyclopropanes is also a feasible pathway, although it is generally less common than acid-catalyzed methods unless the cyclopropane is activated by strong electron-withdrawing groups. In the context of epoxides, which share the feature of a strained three-membered ring, base-catalyzed ring-opening proceeds via an S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com Strong bases and nucleophiles attack the less sterically hindered carbon, leading to inversion of stereochemistry. masterorganicchemistry.com For cyclopropanes, a similar mechanism can be envisioned where a strong base could deprotonate a carbon atom of the ring, leading to a carbanionic intermediate that subsequently undergoes ring-opening. However, this pathway is more prevalent in cyclopropanes bearing acceptor groups that can stabilize the negative charge. scispace.com

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metals, particularly palladium, play a crucial role in the activation and transformation of C-F bonds and can also catalyze the ring-opening of cyclopropanes. mdpi.com

Palladium catalysts are well-known for their ability to mediate a wide range of cross-coupling reactions. In the context of molecules containing a fluorobenzene (B45895) moiety, palladium catalysis is often employed for C-F bond activation and subsequent functionalization. mdpi.com While direct palladium-catalyzed ring-opening of this compound is not extensively documented, related transformations provide mechanistic insights.

Palladium-catalyzed reactions involving fluorobenzenes often proceed through an oxidative addition of the C-F bond to a Pd(0) species. mdpi.com Subsequent steps can involve transmetalation and reductive elimination to form new C-C or C-heteroatom bonds. For instance, palladium-catalyzed Suzuki and Sonogashira couplings of fluoro-aromatics have been reported. mdpi.com

In the context of cyclopropane ring-opening, palladium catalysis can proceed via different mechanisms. One pathway involves the oxidative addition of a C-C bond of the cyclopropane ring to the palladium center. Another possibility is the formation of a palladacyclobutane intermediate. These transformations are often part of more complex catalytic cycles, leading to a variety of products. For example, palladium-catalyzed reactions are used in C-N cross-coupling reactions, where the choice of palladium source can influence side reactions like epimerization. uib.no The synthesis of fluorobenzene from 1,1-difluorocyclohexane (B1205268) can be achieved through a palladium-catalyzed dehydrofluoro-dehydrogenation process, which involves a 1-fluorocyclohexene (B15492532) intermediate. researchgate.net

| Catalyst System | Reaction Type | Key Mechanistic Step | Reference |

| Pd(OAc)₂/BrettPhos | Arylation of multifluoro-aromatics | C-F bond activation | mdpi.com |

| Pd(0)L₂ | Sonogashira coupling of fluoro-aromatics | Oxidative addition of C-F bond | mdpi.com |

| Xantphos-Pd-G2 | C-N cross-coupling | Oxidative addition | uib.no |

| Pd catalyst | Dehydrofluoro-dehydrogenation | Oxidative dehydrogenation | researchgate.net |

Copper, Cerium, Zinc, and Zirconium Catalysis in Ring-Opening

The reactivity of the cyclopropoxy group in this compound can be influenced by various metal catalysts, leading to ring-opening reactions.

Copper Catalysis: Copper catalysts are known to facilitate the ring-opening of cyclopropanols. rsc.org For instance, copper(II) acetate (B1210297) has been used as a catalyst in the ring-opening trifluoromethylthiolation of cyclopropanols. rsc.org In the context of arylcyclopropanes, copper-catalyzed radical reactions can lead to ring-opening 1,3-aminotrifluoromethylation. researchgate.net While direct studies on this compound are not prevalent, the established reactivity of copper in promoting the ring-opening of related cyclopropyl (B3062369) systems suggests its potential applicability. rsc.orgresearchgate.net The mechanism often involves the formation of radical intermediates. researchgate.net For example, a copper-catalyzed reaction of arylcyclopropanes with an aminating agent and a trifluoromethyl source proceeds via a proposed benzyl (B1604629) radical intermediate. researchgate.net In some cases, no ring-opening is observed, indicating that the reaction pathway is sensitive to the specific substrates and conditions. nih.gov

Cerium Catalysis: Cerium(III) trifluoromethanesulfonate (B1224126) has been utilized as a catalyst in multicomponent reactions that can involve ring systems, operating at elevated temperatures. rsc.org While specific examples with this compound are not detailed, cerium's role in catalyzing complex transformations suggests its potential to influence the cyclopropyl moiety.

Zinc Catalysis: Zinc complexes have been employed in the ring-opening copolymerization of epoxides and cyclic anhydrides. mdpi.com The reactivity in these systems is influenced by electronic factors, with the ring-opening being a key step. mdpi.com For instance, (bpy)Zn(CF3)2 has been used in conjunction with a copper catalyst for the ring-opening 1,3-aminotrifluoromethylation of arylcyclopropanes. researchgate.net

Zirconium Catalysis: Zirconocene complexes, when activated with an aluminum-based reagent like diisobutylaluminumhydride, are active catalysts for the hydrodefluorination of fluorinated pyridines at room temperature. researchgate.net While this demonstrates zirconium's ability to mediate C-F bond activation, its role in the ring-opening of a cyclopropoxy group in a molecule like this compound is less defined. However, zirconium catalysts have been shown to effect the ring-opened copolymerization of methylenecyclopropanes with ethylene. acs.org The mechanism involves the insertion of the methylenecyclopropane (B1220202) into the growing polymer chain, followed by a β-alkyl elimination to open the cyclopropyl ring. acs.org

Table 1: Overview of Metal Catalysis in Ring-Opening Reactions of Cyclopropyl Systems

| Catalyst System | Substrate Type | Reaction Type | Key Mechanistic Feature |

|---|---|---|---|

| Copper(II) acetate | Cyclopropanols | Ring-opening trifluoromethylthiolation | - |

| Copper(OTf)2 / (bpy)Zn(CF3)2 | Arylcyclopropanes | Ring-opening 1,3-aminotrifluoromethylation | Formation of a benzyl radical intermediate researchgate.net |

| Cerium(III) trifluoromethanesulfonate | Ethylenediamine, cinnamaldehydes, 1,3-dicarbonyls | Multicomponent reaction to form hexahydroimidazo[1,2-a]pyridines | Operates at elevated temperatures rsc.org |

| Zinc amido-oxazolinate complexes | Epoxides and maleic anhydride | Ring-opening copolymerization | Nucleophilic attack on the epoxide mdpi.com |

| Zirconocene difluorides / i-Bu2AlH | Fluorinated pyridines | Hydrodefluorination | Formation of a Meisenheimer intermediate researchgate.net |

| Zirconocene catalysts | Methylenecyclopropanes and ethylene | Ring-opened copolymerization | β-alkyl elimination acs.org |

Radical-Mediated Ring-Opening Processes

The cyclopropane ring is susceptible to opening via radical-mediated pathways, a process influenced by the stability of the resulting radical intermediates. The high strain energy of the cyclopropane ring contributes to its reactivity in such transformations. beilstein-journals.orgresearchgate.net

The general mechanism for radical-mediated ring-opening of cyclopropane derivatives often begins with the formation of a cyclopropyl-substituted radical. beilstein-journals.org This can occur through the addition of a radical species to a double bond adjacent to the cyclopropyl ring, as seen in methylenecyclopropanes. beilstein-journals.org The resulting cyclopropyl-substituted carbon radical can then undergo a rapid ring-opening to form a more stable alkyl radical. beilstein-journals.org

In the context of aryl-substituted cyclopropanes, a radical can be generated on the benzylic position, which then facilitates the ring-opening. For instance, a silyl (B83357) radical-mediated cross-coupling of an aryl fluoride (B91410) with a cyclopropyl benzyl derivative did not yield the expected product but instead resulted in a ring-opening product, presumably through a cyclopropyl benzyl radical intermediate. rsc.org

The stereochemistry of the products from radical-mediated ring-opening reactions can be difficult to control, potentially leading to mixtures of isomers. researchgate.net However, recent studies have shown that high stereoselectivity can be achieved in certain systems, where both a substrate-directed radical addition and a subsequent stereospecific ring-opening of the cyclopropyl radical contribute to the outcome. researchgate.net

It is worth noting that the ring-opening of a cyclopropyl radical is not always the favored pathway. The relatively high kinetic barrier for this process can sometimes lead to direct functionalization of the cyclopropyl radical without ring-opening. researchgate.net

Thermal Activation and Pyrolysis Mechanisms

The high ring strain of the cyclopropane moiety makes it susceptible to thermal rearrangement and pyrolysis. The introduction of fluorine atoms into the cyclopropane ring can further increase this strain energy, thereby enhancing its chemical reactivity. researchgate.net

Pyrolysis of polyfluorinated bicyclo[4.1.0]hept-3-ene, a compound containing a cyclopropane ring, at 450°C under vacuum resulted in its decomposition to perfluorocyclohexa-1,4-diene. core.ac.uk At a lower temperature of 220°C under pressure, a mixture of the starting material and the diene was observed. core.ac.uk This indicates that thermal energy can induce the cleavage of the cyclopropane ring to form a more stable diene system.

The thermal vinylcyclopropane (B126155) rearrangement (VCPR) is a well-studied pericyclic reaction that involves the conversion of a vinylcyclopropane to a cyclopentene. This process occurs under thermal conditions and has been utilized for the synthesis of difluorinated cyclopentenes. researchgate.net The rearrangement of ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate to a difluorocyclopentene occurs readily under mild thermal conditions. researchgate.net

Computational studies have been employed to predict the activation energies and selectivity of these thermal rearrangements. For instance, for the rearrangement of ethyl 3-(1′(2′2′-difluoro-3′-benzo[d] wikipedia.orgbyjus.comdioxol-5-yl)cyclopropyl)propenoate, the activation energy for the vinylcyclopropane rearrangement was determined to be (23.4 ± 0.2) kcal mol⁻¹. researchgate.net

Fluoroaryl Moiety Reactivity Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The fluorine atom on the benzene (B151609) ring of this compound is a potential site for nucleophilic aromatic substitution (SNAr). This type of reaction is a two-step addition-elimination process. pressbooks.pub

In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group, in this case, the fluoride. pressbooks.pub This initial attack is typically the rate-determining step. masterorganicchemistry.com The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub In the second step, the leaving group, the fluoride anion, is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

Fluorine is a particularly effective leaving group in SNAr reactions, despite the high strength of the C-F bond. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The rate of SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. thieme-connect.de The slow step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

A variety of nucleophiles can displace the fluoride anion, including amines, alkoxides, and thiolates. byjus.com For example, 1-fluoro-2,4-dinitrobenzene (B121222) readily reacts with L-cysteine to displace the fluoride. thieme-connect.de

The rate of SNAr reactions is highly dependent on the nature of other substituents on the aromatic ring. numberanalytics.com Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group significantly activate the ring towards nucleophilic attack. wikipedia.orgpressbooks.pubnumberanalytics.com These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. pressbooks.pubnumberanalytics.com Common activating groups include nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups. numberanalytics.com

Conversely, electron-donating groups (EDGs), such as alkyl and alkoxy groups, deactivate the ring towards SNAr by increasing the electron density on the ring, which repels the incoming nucleophile. numberanalytics.commasterorganicchemistry.com The cyclopropoxy group in this compound is an alkoxy group and would therefore be expected to be an activating group for electrophilic aromatic substitution but a deactivating group for nucleophilic aromatic substitution. However, its ortho position to the fluorine leaving group means its electronic influence will be significant. While alkoxy groups are generally considered electron-donating through resonance, their inductive effect is electron-withdrawing. In the context of SNAr, the activating or deactivating nature of a substituent is determined by its ability to stabilize the anionic Meisenheimer intermediate.

Reaction conditions also play a crucial role. SNAr reactions are often carried out in polar aprotic solvents and may require elevated temperatures, especially for unactivated or deactivated substrates. pressbooks.pub However, with sufficiently strong activation by EWGs, reactions can proceed under mild conditions. thieme-connect.de The use of strong nucleophiles also facilitates the reaction. numberanalytics.com

Table 2: Influence of Substituents on SNAr Reactivity

| Substituent Type | Effect on Ring | Influence on Meisenheimer Complex | Example Groups | Position for Maximum Effect |

|---|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Activates | Stabilizes negative charge via resonance and/or induction | -NO2, -CN, -COR numberanalytics.com | Ortho, Para wikipedia.orgpressbooks.pub |

| Electron-Donating Group (EDG) | Deactivates | Destabilizes negative charge | -R, -OR, -NR2 numberanalytics.commasterorganicchemistry.com | - |

Carbon-Fluorine Bond Activation Processes

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. scispace.com In aromatic systems like this compound, the C-F bond is further stabilized by conjugation with the π-system. However, transition metal complexes can facilitate its cleavage through various mechanisms. nih.govmdpi.com For fluoroaromatic compounds, the competition between C-F and C-H bond activation is a key consideration, with the outcome often depending on the metal center, its ligands, and the specific substrate. core.ac.ukwhiterose.ac.ukacs.org

Hydrodefluorination (HDF) is a reaction that replaces a fluorine atom with a hydrogen atom. In the context of fluorobenzene derivatives, studies with zirconium-based hydride complexes, such as Cp₂ZrH₂ (Cp = pentamethylcyclopentadienyl), have revealed that the reaction can proceed without the involvement of radicals. acs.org One operative mechanism involves a direct hydridic attack on the aromatic ring. In this pathway, the hydride from the metal complex attacks the electron-deficient aromatic ring, leading to fluoride abstraction and the formation of the defluorinated aromatic compound (benzene, in the case of fluorobenzene) and a metal-fluoride species. acs.org This type of pathway is a form of nucleophilic aromatic substitution where the hydride acts as the nucleophile.

A second, distinct mechanism for C-F bond activation in fluorinated arenes involves an initial C-H bond activation. acs.org For a substrate like this compound, this would preferentially occur at one of the C-H bonds ortho to the fluorine atom. Transition metal complexes can insert into the C-H bond, forming a metallacyclic intermediate. nih.govcore.ac.uk Following this ortho-metallation, a process known as β-fluoride elimination can occur. acs.orgresearchgate.net In this step, the fluoride atom at the beta position relative to the metal center is eliminated, which leads to the formation of a benzyne-type intermediate complexed to the metal. This highly reactive benzyne (B1209423) intermediate can then undergo further reactions, such as insertion into a metal-hydride bond, to complete the hydrodefluorination cycle. acs.org Studies on titanium alkylidyne complexes have also demonstrated this sequential 1,2-C-H bond addition followed by β-fluoride elimination from a fluorobenzene substrate. researchgate.net

Table 1: Comparison of C-F Activation Mechanisms in Fluorobenzene Systems

| Mechanism | Initial Step | Key Intermediate | Description | Reference |

|---|---|---|---|---|

| Hydridic Attack | Nucleophilic attack of a hydride on the aromatic ring. | Anionic σ-complex (Wheland-type intermediate). | A direct substitution pathway where the fluoride ion is displaced by a hydride. | acs.org |

| ortho C-H Activation/β-Fluoride Elimination | Oxidative addition of the metal into an ortho C-H bond. | Metal-benzyne complex. | An indirect pathway where C-H activation precedes C-F bond cleavage, which occurs via elimination. | acs.orgresearchgate.net |

Electrophilic Aromatic Substitution (EAS) Considerations on Fluorobenzene Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism involves an initial attack by the π-electrons of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. pitt.eduhu.edu.jolibretexts.org A subsequent deprotonation step restores the ring's aromaticity. libretexts.orgmasterorganicchemistry.com

The reactivity and regioselectivity of EAS on a substituted benzene ring are governed by the electronic properties of the substituents. In this compound, two substituents influence the reaction:

Cyclopropoxy Group: As an ether (alkoxy) group, the cyclopropoxy substituent is a strong activating group. The oxygen atom donates electron density to the ring via a powerful resonance effect (+R), which outweighs its inductive withdrawal (-I). This resonance donation strongly activates the ortho and para positions, making the cyclopropoxy group a potent activating, ortho, para-director.

Table 2: Substituent Effects in Electrophilic Aromatic Substitution on this compound

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence | Reference |

|---|---|---|---|---|---|

| -F (Fluoro) | Strongly deactivating | Weakly activating | Deactivating | ortho, para | researchgate.net |

| -O-c-Pr (Cyclopropoxy) | Moderately deactivating | Strongly activating | Activating | ortho, para | General Principles |

Ether Linkage Cleavage and Stability Mechanisms

Ethers are generally known for their chemical inertness, which is why they are often used as solvents. libretexts.org The cleavage of the C-O bond in an ether typically requires harsh conditions, such as treatment with strong acids. wikipedia.orgmasterorganicchemistry.com

The ether linkage in this compound, an aryl alkyl ether, can be cleaved under strong acidic conditions (e.g., HBr or HI). libretexts.orgtransformationtutoring.com The mechanism proceeds via two main steps:

Protonation: The ether oxygen is first protonated by the strong acid to form a good leaving group (a cyclopropanol (B106826) moiety). masterorganicchemistry.comlongdom.org

Nucleophilic Attack: A nucleophile (the halide ion from the acid) then attacks one of the adjacent carbon atoms. wikipedia.org

For an aryl alkyl ether, the cleavage almost exclusively occurs at the alkyl-oxygen bond. The nucleophile attacks the cyclopropyl carbon, and the C-O bond breaks to form 2-fluorophenol (B130384) and a cyclopropyl halide. This is because the carbon of the benzene ring is sp²-hybridized and is not susceptible to standard Sₙ2 or Sₙ1 reactions. libretexts.orglongdom.org Therefore, the aromatic C-O bond remains intact. Depending on the stability of a potential carbocation on the alkyl group, the reaction can follow an Sₙ1 or Sₙ2 pathway. Given the strain and electronic nature of the cyclopropyl group, the Sₙ2 pathway is plausible, involving attack at the sterically accessible carbon. longdom.org

Thermal Stability and Degradation Pathways

The thermal stability and degradation pathways of this compound are critical for understanding its behavior under elevated temperatures, a scenario encountered in various chemical processes and environmental conditions. While specific experimental data on the pyrolysis of this compound is not extensively documented in publicly available literature, its thermal behavior can be inferred from studies on analogous compounds, including aryl cyclopropyl ethers, fluorinated aromatic compounds, and related cyclic structures.

The presence of a fluorine atom on the benzene ring is generally known to enhance the thermal stability of aromatic compounds due to the high strength of the C-F bond. numberanalytics.comsigmaaldrich.comnumberanalytics.com This suggests that this compound would exhibit a degree of thermal robustness. However, the cyclopropoxy group introduces a strained three-membered ring, which is susceptible to thermal rearrangement and decomposition. rsc.orgucl.ac.uk

Studies on the pyrolysis of cyclopropane derivatives indicate that ring-opening reactions are a common thermal degradation pathway. rsc.orgoup.comacs.org The thermal decomposition of halocyclopropanes has been shown to yield ring-opened olefinic hydrocarbons. oup.com For instance, flash vacuum pyrolysis of cyclopropene-anthracene adducts leads to the ring opening of the cyclopropane moiety. rsc.org

The degradation of this compound under thermal stress is likely to proceed through several potential pathways. One probable mechanism involves the homolytic cleavage of the C-O bond of the ether linkage, a common fragmentation route for aryl ethers. researchgate.net This would generate a 2-fluorophenoxy radical and a cyclopropyl radical.

Another significant degradation pathway would likely involve the thermal rearrangement of the cyclopropane ring. The strained nature of the cyclopropyl group makes it prone to ring-opening to form more stable structures. ucl.ac.uk This process can be initiated by the cleavage of a C-C bond within the cyclopropane ring, leading to a biradical intermediate that can then undergo further reactions.

The degradation of the fluorobenzene moiety itself has been studied, with pathways involving the formation of catechol intermediates. nih.govnih.govresearchgate.netresearchgate.net While these studies often focus on biodegradation, the formation of such hydroxylated intermediates can be a step in oxidative thermal degradation processes as well.

Based on analogous systems, the following table summarizes potential thermal decomposition onsets for related structural motifs. It is important to note that these are not direct data for this compound but provide a comparative context.

| Compound/Structural Motif | Decomposition Onset Temperature (°C) | Reference |

| 4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide | 220 | |

| General Aryl Ethers (in polyaromatic ethers) | Stable up to ~400°F (204°C) | acs.org |

| Fluoropolymers (e.g., PTFE) | High thermal stability | numberanalytics.com |

| This table presents data from analogous systems to infer potential thermal behavior and does not represent experimental data for this compound. |

Detailed research into the pyrolysis of this compound would be necessary to definitively elucidate its specific degradation pathways and products. Such studies would likely involve techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify the fragments formed at various temperatures.

Reactivity Profiling and Advanced Transformational Chemistry of 1 Cyclopropoxy 2 Fluorobenzene

Regioselective and Stereoselective Transformations of the Cyclopropyl-Aryl Ether Framework

The 1-Cyclopropoxy-2-fluorobenzene scaffold can be classified as a donor-acceptor (D-A) cyclopropane (B1198618). nih.gov The cyclopropoxy group serves as an electron-donating moiety, while the 2-fluorophenyl group acts as the electron-accepting portion. This electronic arrangement polarizes the cyclopropane ring, making it susceptible to controlled ring-opening reactions that create 1,3-difunctionalized products. nih.govepfl.ch These transformations are often highly regioselective and can be rendered stereoselective with the use of chiral catalysts.

Radical-mediated ring-opening provides a powerful method for 1,3-difunctionalization. researchgate.net For instance, the strain of the cyclopropane ring can be released through radical pathways to install new functional groups at the terminal carbons of the resulting three-carbon chain. researchgate.net

Furthermore, highly specific transformations involving both the aryl and cyclopropyl (B3062369) components have been developed. In one notable example, the regioselective activation of the C–F bond by a zirconium complex, followed by coupling with the cyclopropyl group, demonstrates a sophisticated C–C bond formation strategy. acs.org Such reactions underscore the potential for precise control over the molecule's reactivity, enabling the synthesis of stereochemically defined products. acs.org

| Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Donor-Acceptor Cyclopropane Ring Opening | The polarized cyclopropane ring is opened by nucleophiles or via radical pathways to form 1,3-difunctionalized linear products. | High regioselectivity; potential for stereocontrol; creates valuable synthetic intermediates. | nih.govepfl.chresearchgate.net |

| Zirconium-Mediated C-F Activation/Coupling | A transition metal complex selectively activates the C-F bond on the aromatic ring and facilitates a coupling reaction with the cyclopropyl group. | Highly regioselective C-C bond formation; involves both key moieties of the core structure. | acs.org |

Functional Group Interconversions of the Cyclopropyl Moiety

The cyclopropyl moiety of this compound is not merely a passive substituent; its inherent ring strain of approximately 27.5 kcal/mol makes it a reactive functional group in its own right. Transformations of this group primarily involve ring-opening reactions, which convert the cyclic system into a functionalized linear, three-carbon chain. This process can be considered a form of functional group interconversion, transforming a cyclopropyl ether into a 1,3-disubstituted propane (B168953) derivative. researchgate.net

Strategies for these interconversions often rely on leveraging the donor-acceptor nature of the molecule. nih.gov Radical-mediated processes, for example, can initiate ring scission to produce a diradical intermediate that can be trapped by various reagents, leading to 1,3-difunctionalization. researchgate.net The specific reagents and conditions used determine the final functional groups installed, offering a versatile method for modifying the cyclopropyl portion of the molecule. While reactions that add functionality to the intact cyclopropane ring are less common, the strategic cleavage of the ring is a primary pathway for its chemical evolution. The general principle of functional group interconversion is a common strategy in the synthesis of complex molecules derived from such frameworks. google.comgoogle.com

Reactivity of the Fluorinated Aromatic Ring Towards Diverse Reagents

The fluorinated aromatic ring of this compound is a hub of reactivity, primarily governed by the electronic effects of its two substituents: the activating, ortho-para directing cyclopropoxy group and the deactivating, ortho-para directing fluorine atom. researchgate.net This leads to distinct reactivity patterns with both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr) The electron-withdrawing nature of the fluorine atom facilitates its displacement by strong nucleophiles. acs.org Recent advances have shown that organic superbases can efficiently catalyze SNAr reactions on fluoroarenes, even those that are electron-neutral or electron-rich, with excellent functional group tolerance. acs.org This allows the fluorine atom in this compound to be replaced by a wide variety of nucleophiles, including amines, alkoxides, and carbon nucleophiles. acs.org Similar SNAr strategies have been used on related difluorobenzene systems to achieve intramolecular cyclizations. researchgate.net

| Reaction Type | Reagent Class | Typical Outcome | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates, Carbon Nucleophiles | Displacement of the fluorine atom to form a new C-Nucleophile bond. | acs.orgresearchgate.net |

| Electrophilic Aromatic Substitution (EAS) | Nitrating agents, Halogens, Acyl Halides, Fluorinating Agents | Substitution on the aromatic ring, primarily at the position para to the cyclopropoxy group. | researchgate.networktribe.com |

Heterocyclic Annulation and Cyclization Reactions Utilizing the Core Structure

The unique reactivity of the donor-acceptor cyclopropane system within this compound makes it an excellent precursor for the synthesis of heterocyclic structures. The molecule can function as a synthetic equivalent of a 1,3-dipole, enabling its participation in various annulation and cycloaddition reactions. nih.gov

A prominent strategy involves the [3+2]-cycloaddition of the D-A cyclopropane with a suitable dipolarophile, such as an alkene, alkyne, or nitrile. epfl.chchim.it This reaction pathway opens the cyclopropane ring and forms a new five-membered ring in a single, often highly stereoselective, step. This method has been used to construct a variety of heterocycles, including pyrrolidines and pyrazoles. chim.it

Intramolecular cyclization is another powerful approach. For example, after an initial modification of the core structure, a palladium-catalyzed intramolecular C-H arylation can be employed to forge a new ring system, a strategy used to synthesize carbazole (B46965) derivatives from analogous precursors. researchgate.net The utility of this core in forming heterocycles is further evidenced by its incorporation into complex structures, such as a known molecule where a 2-fluorophenyl group is attached to a triazole ring, implying a cyclization-based synthesis. google.com

Derivatization Strategies for Enhanced Structural Complexity

This compound is a valuable starting material for the synthesis of more complex molecules through various derivatization strategies. These methods leverage the reactivity of both the aromatic ring and the cyclopropyl moiety to build intricate molecular architectures.

One advanced approach is direct C-H functionalization . This strategy avoids the need for pre-functionalized substrates by directly converting a C-H bond on the aromatic ring into a new C-C or C-heteroatom bond. google.com This can install a "linchpin" functional group that serves as a handle for diverse subsequent transformations. google.com

Cross-coupling reactions are a cornerstone of modern synthesis and are readily applicable here. The aromatic ring can be functionalized, for example through borylation, to create a boronic ester. This intermediate can then undergo Suzuki-Miyaura coupling with a wide range of partners to attach new aryl or alkyl groups, significantly increasing structural complexity. rsc.org

Multicomponent reactions (MCRs) offer an efficient route to complexity by combining three or more starting materials in a single pot to form a complex product. rsc.org The this compound core or a simple derivative can serve as one of the key building blocks in an MCR, allowing for the rapid assembly of novel and diverse scaffolds. rsc.org

Finally, late-stage functionalization involves introducing key functional groups at the end of a synthetic sequence. For example, a difluoromethyl (CF2H) group, a valuable motif in medicinal chemistry, can be installed on the aromatic ring using Minisci-type radical chemistry. rsc.org These strategies highlight the versatility of the core structure in generating a library of complex derivatives.

| Strategy | Description | Advantage | Reference |

|---|---|---|---|

| Direct C-H Functionalization | Activation and conversion of a C-H bond on the aromatic ring to a new functional group. | High atom economy; avoids pre-functionalization steps. | google.com |

| Cross-Coupling Reactions | Palladium-catalyzed coupling (e.g., Suzuki) of a functionalized core with various partners. | Builds complex C-C bonds with high reliability and functional group tolerance. | rsc.org |

| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more reactants to build a complex molecule. | Rapid increase in molecular complexity and diversity; high efficiency. | rsc.org |

| Late-Stage Functionalization | Introduction of specific functional groups (e.g., -CF2H) near the end of a synthesis. | Allows for precise modification of complex molecules. | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclopropoxy 2 Fluorobenzene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Cyclopropoxy-2-fluorobenzene derivatives in solution. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the substitution pattern and connectivity.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment on this compound would reveal correlations between vicinal protons. Key expected correlations would be observed between the adjacent aromatic protons (H3-H4, H4-H5, H5-H6). Additionally, the cyclopropyl (B3062369) methine proton (H7) would show correlations to the methylene (B1212753) protons (H8/H8' and H9/H9') within the same ring system.

Heteronuclear Single Quantum Coherence (HMQC): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign each carbon atom that bears a proton. For instance, the aromatic proton signals between δ 7.0-7.2 ppm would correlate to their corresponding carbon signals in the δ 115-125 ppm range.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for confirming the connection between the cyclopropoxy group and the fluorobenzene (B45895) ring. A key correlation would be expected from the cyclopropyl methine proton (H7) to the ipso-carbon C1, which is attached to the oxygen atom. Other important correlations would include those from aromatic protons to neighboring carbons, helping to distinguish between isomers.

These multi-dimensional techniques, when used together, provide an unambiguous assignment of the entire molecular framework.

Fluorine-19 (¹⁹F) NMR for Fluorinated Substituents

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgbiophysics.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift is influenced by the electronic environment; the presence of the ortho-cyclopropoxy group, an electron-donating group, would deshield the fluorine atom compared to fluorobenzene itself. The signal would likely appear as a multiplet due to couplings with the ortho proton (H3, ³J H-F) and the meta proton (H4, ⁴J H-F). Proton-decoupled ¹⁹F NMR would resolve this multiplet into a singlet, confirming the presence of a single, unique fluorine environment.

| Compound | Predicted ¹⁹F Chemical Shift (δ, ppm) | Multiplicity (Coupled) |

| This compound | -135 to -145 | Doublet of Doublets (dd) |

Predicted ¹⁹F NMR data for this compound.

Carbon-13 (¹³C) and Proton (¹H) NMR Analysis

One-dimensional ¹³C and ¹H NMR spectra provide foundational information about the chemical environment of each carbon and hydrogen atom in the molecule.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum of this compound would show distinct regions for the aromatic and aliphatic protons. chemicalbook.com The four protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.8-7.5 ppm), with their chemical shifts influenced by the fluorine and cyclopropoxy substituents. youtube.com The cyclopropoxy group would exhibit two sets of signals in the aliphatic region: a methine proton (CH) and two diastereotopic methylene protons (CH₂), appearing as complex multiplets at high field (typically δ 0.6-4.0 ppm). chemicalbook.com

Carbon-13 (¹³C) NMR Analysis: The proton-decoupled ¹³C NMR spectrum would display nine distinct signals, corresponding to the nine carbon atoms in this compound. The carbon directly bonded to the fluorine (C2) would appear as a doublet due to one-bond C-F coupling (¹J C-F), a characteristic feature for fluorinated aromatics. The carbons of the cyclopropyl group are highly shielded and appear at unusually high field (δ 5-15 ppm for the CH₂ carbons and δ 15-25 for the CH carbon). docbrown.infochemicalbook.com

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) | ¹³C-F Coupling (J, Hz) |

| C1 | - | - | 146.5 | J(C-F) ≈ 10-12 |

| C2 | - | - | 154.0 | J(C-F) ≈ 245-250 |

| C3 | 7.15 | ddd, J(H-H)≈8.0, J(H-F)≈11.0, J(H-H)≈1.5 | 116.0 | J(C-F) ≈ 20-22 |

| C4 | 7.05 | m | 124.5 | J(C-F) ≈ 3-4 |

| C5 | 7.10 | m | 122.0 | J(C-F) ≈ 7-9 |

| C6 | 7.00 | m | 117.5 | J(C-F) ≈ 2-3 |

| C7 (CH) | 3.80 | m | 20.5 | - |

| C8/C9 (CH₂) | 0.85 | m | 8.0 | - |

Predicted ¹H and ¹³C NMR data and assignments for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Assignments

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

For this compound, the spectra would be characterized by several key absorptions:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands for the cyclopropyl group would be observed in the 2900-3000 cm⁻¹ region.

Aromatic C=C Stretching: One or more bands of medium intensity in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Aryl-Alkyl Ether C-O-C Stretching: This is a key functional group identification. Aryl alkyl ethers typically show two strong C-O stretching bands. A strong, characteristic asymmetric stretch is expected around 1230-1270 cm⁻¹, and a symmetric stretch appears around 1020-1050 cm⁻¹.

C-F Stretching: A strong absorption band between 1200 cm⁻¹ and 1250 cm⁻¹ is indicative of the aryl-fluoride bond.

Cyclopropyl Ring Vibrations: The cyclopropane (B1198618) ring itself has characteristic "ring breathing" and deformation modes, often appearing in the fingerprint region below 1200 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch (Cyclopropyl) | 2920 - 3000 | Medium |

| Aromatic C=C Stretch | 1475 - 1610 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1240 - 1260 | Strong |

| C-F Stretch | 1210 - 1245 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1040 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend | 750 - 850 | Strong |

Predicted characteristic vibrational frequencies for this compound.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. ulethbridge.ca For this compound (C₉H₉FO), the calculated exact mass is 152.0637 g/mol . HRMS analysis would confirm this elemental composition with high accuracy.

Electron Ionization (EI) mass spectrometry also reveals characteristic fragmentation patterns that offer structural clues. The mass spectrum would show an intense molecular ion peak (M⁺˙) at m/z 152. Key fragmentation pathways would likely include:

Loss of ethylene: A common fragmentation for cyclopropyl groups involves the loss of C₂H₄ (28 Da), leading to a fragment ion at m/z 124.

Loss of the cyclopropyl radical: Cleavage of the ether bond could result in the loss of a cyclopropyl radical (•C₃H₅, 41 Da), giving rise to a fluorophenoxy cation at m/z 111.

Formation of the tropylium (B1234903) ion: Rearrangement and fragmentation common to substituted benzenes could lead to the formation of various smaller aromatic ions. core.ac.ukcore.ac.uk

| m/z (predicted) | Proposed Fragment Identity | Proposed Neutral Loss |

| 152 | [C₉H₉FO]⁺˙ (Molecular Ion) | - |

| 124 | [C₇H₅FO]⁺˙ | C₂H₄ |

| 111 | [C₆H₄FO]⁺ | •C₃H₅ |

| 95 | [C₆H₄F]⁺ | •OCH₃ (from rearranged intermediate) |

Predicted major fragmentation ions for this compound in EI-MS.

Electronic Absorption and Fluorescence Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insight into its conjugation and electronic structure. researchgate.net

The UV-Vis spectrum of this compound is expected to be similar to that of other substituted benzenes, displaying bands corresponding to π → π* transitions. aatbio.com Benzene exhibits a strong E2-band near 204 nm and a weaker, vibrationally-structured B-band near 256 nm. biophysics.org Both the fluorine atom and the cyclopropoxy group act as auxochromes, which can cause a bathochromic (red) shift of these absorption maxima and an increase in their intensity.

| Transition | Predicted λmax (nm) | Description |

| π → π* (E2-band) | 210 - 220 | High-energy transition within the aromatic system |

| π → π* (B-band) | 265 - 275 | Lower-energy, symmetry-forbidden transition with vibrational fine structure |

Predicted UV-Vis absorption data for this compound in a non-polar solvent.

Many aromatic compounds are fluorescent, emitting light after being excited by UV radiation. This compound is expected to be fluorescent. The fluorescence emission spectrum would appear at a longer wavelength (lower energy) than the absorption spectrum, a phenomenon known as the Stokes shift. The shape and intensity of the fluorescence can be sensitive to the solvent environment and the presence of other substituents on the aromatic ring. proteus-instruments.com

X-ray Crystallography for Definitive Solid-State Structure Determination (as applied to related complex molecules)

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a molecule's structure and its solid-state behavior. While a crystal structure for this compound is not publicly available, examining the crystallographic data of structurally related compounds offers significant insights into how this technique can be applied to elucidate the solid-state structures of complex derivatives. Molecules containing cyclopropylbenzene (B146485) and fluorinated phenyl ether moieties serve as excellent proxies for this analysis.

The process of X-ray crystallography involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The electrons in the atoms of the crystal scatter the X-rays, creating a unique pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision, revealing the molecule's conformation and how it packs within the crystal lattice.

Structural Insights from Related Cyclopropylbenzene Derivatives

The cyclopropyl group, with its strained three-membered ring, imparts unique conformational properties to a molecule. acs.org X-ray crystallography of cyclopropyl-containing compounds reveals the precise orientation of this group relative to other substituents. For instance, in the crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, the three amide units are inclined at distinct angles with respect to the central benzene ring, adopting a propeller-like conformation. nih.govresearchgate.net This twisting is influenced by intermolecular hydrogen bonding (N—H⋯O) and C—H⋯O contacts, which dictate the formation of two-dimensional supramolecular networks. nih.govresearchgate.net Such detailed information on intermolecular interactions is vital for understanding the material's properties.

Structural Insights from Related Fluorinated Phenyl Ethers

The presence of a fluorine atom in a phenyl ring can significantly influence a molecule's electronic properties and intermolecular interactions. X-ray diffraction studies on fluorinated phenyl ether derivatives provide a clear picture of these effects. For example, the crystal structure of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine reveals the presence of both Type I and Type II C–I∙∙∙I–C halogen bonding interactions, as well as Ar–H∙∙∙π interactions, which consolidate the crystal packing. nih.gov

The analysis of such structures provides precise measurements of bond lengths and angles, which can be compared with theoretical calculations. These comparisons are essential for validating computational models and for understanding the electronic effects of the fluorine substituent on the aromatic ring.

Crystallographic Data of a Related Complex Molecule

To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents selected crystallographic parameters for N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, a molecule containing the cyclopropylbenzene moiety.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₁N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(3) |

| b (Å) | 16.341(4) |

| c (Å) | 10.160(3) |

| β (°) | 108.01(3) |

| Volume (ų) | 1631.1(8) |

| Z | 4 |

Data sourced from the Cambridge Crystallographic Data Centre, entry CCDC 2249339. nih.govresearchgate.net

This detailed crystallographic data allows for the complete reconstruction of the molecule's solid-state structure, providing an unambiguous depiction of its atomic arrangement. This level of detail is indispensable for fields such as materials science and drug design, where the solid-state structure can profoundly impact a compound's physical and biological properties.

Computational and Theoretical Chemistry Studies of 1 Cyclopropoxy 2 Fluorobenzene

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to predict the molecular properties of organic compounds like 1-Cyclopropoxy-2-fluorobenzene by calculating the electron density of the system.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. arxiv.orgstorion.rufaccts.de For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point is found.

Conformational analysis is crucial for understanding the molecule's structure, as rotation around the C-O single bond can lead to different spatial arrangements (conformers). The primary conformational question for this compound involves the orientation of the cyclopropyl (B3062369) group relative to the plane of the fluorobenzene (B45895) ring. DFT calculations can determine the relative energies of these different conformers to identify the most stable, or ground-state, conformation. This analysis provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value (Å or °) |

| C-F | Bond length of Carbon-Fluorine | ~1.35 Å |

| C-O (Aromatic) | Bond length of Aromatic Carbon-Oxygen | ~1.37 Å |

| C-O (Cyclopropyl) | Bond length of Cyclopropyl Carbon-Oxygen | ~1.42 Å |

| C-C (Aromatic) | Average bond length in Benzene (B151609) ring | ~1.39 Å |

| C-C (Cyclopropyl) | Average bond length in Cyclopropane (B1198618) ring | ~1.51 Å |

| ∠ C-O-C | Bond angle of the ether linkage | ~118° |

| Dihedral Angle | Torsion angle defining the cyclopropyl orientation | Varies with conformer |

Electronic Structure Analysis: HOMO-LUMO Gap, Charge Distribution, and Natural Bond Orbital (NBO) Analysis

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. nist.govirjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical indicator of a molecule's chemical stability and reactivity. youtube.comirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.com

Charge distribution analysis determines the partial atomic charges on each atom in the molecule. This helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, providing insight into how the molecule will interact with other reagents.

Table 2: Key Electronic Properties from DFT and NBO Analysis

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and stability |

| Natural Atomic Charges | Partial charge on each atom | Identifies electrophilic/nucleophilic sites |

| NBO Analysis | Study of donor-acceptor orbital interactions | Quantifies hyperconjugation and delocalization effects |

Vibrational Frequency Prediction and Comprehensive Spectral Interpretation

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation can be performed to predict the vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. nih.govresearchgate.net

These theoretical predictions are invaluable for assigning the absorption bands observed in experimental spectra to specific molecular vibrations. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theoretical method and the neglect of anharmonicity. The results allow for a comprehensive understanding of the molecule's vibrational dynamics. researchgate.net

Mechanistic Pathway Elucidation via Transition State Calculations and Reaction Energy Profiles

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely pathway from reactants to products.

Transition state calculations are used to locate the structure of the transition state—the highest energy point along the reaction coordinate. youtube.com Identifying this structure is key to understanding the reaction mechanism and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. mdpi.comunirioja.es For a molecule like this compound, such calculations could be used to study reactions like ether cleavage or electrophilic aromatic substitution. mdpi.comresearchgate.netnih.govyoutube.com

Quantum Chemical Studies on Strain Energy and Energetic Properties of the Cyclopropyl Ring

The cyclopropyl group is characterized by significant ring strain due to its compressed C-C-C bond angles (60°), which deviate substantially from the ideal tetrahedral angle of 109.5°. This inherent strain energy influences the group's geometric, electronic, and reactive properties. researchgate.netnih.govarxiv.orgq-chem.com

Quantum chemical methods can be used to quantify this strain energy. This is often done by calculating the energy of a hypothetical, strain-free reference molecule and comparing it to the energy of the actual cyclopropane-containing molecule. These calculations can reveal how substituents on the aromatic ring, such as the fluorine atom in this compound, might electronically influence the stability and properties of the adjacent cyclopropyl ring.

Prediction of Spectroscopic Parameters and Non-Linear Optical (NLO) Activity

Beyond vibrational spectra, DFT and other quantum chemical methods can predict a range of other spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to aid in structure elucidation and conformational analysis.

Furthermore, computational methods are increasingly used to predict the Non-Linear Optical (NLO) properties of molecules. researchgate.netjmcs.org.mxnih.govutm.my NLO materials are important in technologies like optical communications and data storage. The NLO response of a molecule is related to its polarizability (α) and hyperpolarizability (β). DFT calculations can compute these values, providing a theoretical assessment of a molecule's potential as an NLO material. rsc.org The presence of electron-donating (cyclopropoxy) and electron-withdrawing/modifying (fluoro) groups on the π-conjugated benzene system suggests that this compound could be a candidate for NLO activity, a hypothesis that can be thoroughly investigated through computation. researchgate.netjmcs.org.mx

Applications and Emerging Research Frontiers of 1 Cyclopropoxy 2 Fluorobenzene Analogues